2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative with a unique substitution pattern:
- Position 2: A 4-methylbenzylthio group.
- Position 7: A phenyl substituent.
- Position 3: A propyl chain.
The pyrrolo[3,2-d]pyrimidine core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and antiviral activity .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-13-26-22(27)21-20(19(14-24-21)18-7-5-4-6-8-18)25-23(26)28-15-17-11-9-16(2)10-12-17/h4-12,14,24H,3,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKIJWNYCPSPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
The compound interacts with its targets, potentially leading to the inhibition of endoplasmic reticulum (ER) stress and apoptosis . It may also inhibit the NF-kB inflammatory pathway , which is involved in the regulation of immune responses.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway. The inhibition of these pathways can lead to decreased inflammation and apoptosis, which are critical in the pathogenesis of various diseases.
Pharmacokinetics
Similar compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. These effects suggest that the compound has potential neuroprotective and anti-inflammatory properties.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to have promising neuroprotective and anti-inflammatory properties. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Cellular Effects
2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one influences cell function by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that it may have a role in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. A molecular docking study showed that it has favorable interaction with active residues of ATF4 and NF-kB proteins. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biological Activity
The compound 2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolo[3,2-d]pyrimidine core substituted with a thioether group and various aromatic rings, which contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3OS |
| Molecular Weight | 453.55 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Antimicrobial Properties
Pyrrolo[3,2-d]pyrimidine derivatives have also shown promising antimicrobial activity. In vitro studies indicate that these compounds exhibit efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thioether moiety is thought to enhance the antimicrobial properties by increasing membrane permeability .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. Research indicates that this compound can significantly reduce inflammatory markers in cellular assays, suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic profile of pyrrolo[3,2-d]pyrimidine derivatives. Modifications at specific positions on the pyrrolopyrimidine ring can lead to enhanced potency and selectivity. For example:
- Substituents on the aromatic rings : The introduction of electron-withdrawing groups has been associated with increased antitumor activity.
- Alkyl chain variations : Adjustments to the propyl group can influence solubility and bioavailability .
Case Study 1: Breast Cancer Treatment
A recent study investigated the efficacy of this compound in combination with doxorubicin against MCF-7 breast cancer cells. Results showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone. This combination therapy could potentially improve treatment outcomes for patients with resistant breast cancer subtypes .
Case Study 2: Antimicrobial Activity
In another study, a series of pyrrolo[3,2-d]pyrimidine derivatives were tested for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substituents exhibited significant antibacterial activity, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives
Compound 56 (6-benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one)
- Key Differences :
- Position 2: Thioxo group (vs. 4-methylbenzylthio).
- Position 3: Ethyl substituent (vs. propyl).
- Position 6: Benzoyl group (vs. phenyl at position 7).
- Synthesis: Derived from ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate via reaction with ethyl isothiocyanate .
- Implications : The benzoyl group at position 6 may enhance π-π stacking in target binding, while the ethyl chain at position 3 reduces steric hindrance compared to the bulkier propyl group in the target compound .
Compound 58 (6-benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one)
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Compound 3a (2,6-bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one)
- Key Differences: Core: Thieno[3,2-d]pyrimidine (vs. pyrrolo[3,2-d]pyrimidine). Substituents: Bis(3-methoxyphenyl) at positions 2 and 6, methyl at position 3.
- Properties : Melting point = 148–150°C; synthesized via methyl iodide alkylation .
- Implications: The thieno core introduces sulfur-mediated electronic effects, which may alter binding affinity compared to the nitrogen-rich pyrrolo core .
Compound 3b (2,6-bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one)
- Key Differences :
- Substituents: Bis(3-hydroxyphenyl) at positions 2 and 4.
- Properties : Higher melting point (303–304°C) due to hydrogen bonding from hydroxyl groups .
- Implications : The hydroxyl groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s hydrophobic 4-methylbenzylthio group .
Kinase Inhibitors with Heterocyclic Cores
PHA-767491 (2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride)
- Key Differences :
- Core: Pyrrolo[3,2-c]pyridine (vs. pyrrolo[3,2-d]pyrimidine).
- Substituents: Pyridin-4-yl at position 2.
- Activity : Dual inhibitor of Cdc7/Cdk9 kinases .
- Implications : The pyridine substituent may enhance metal coordination in kinase active sites, a feature absent in the target compound .
XL413 ((S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride)
- Key Differences :
- Core: Benzofuro[3,2-d]pyrimidine (vs. pyrrolo[3,2-d]pyrimidine).
- Substituents: Chlorine at position 8, pyrrolidin-2-yl at position 2.
- Activity : Selective Cdc7 kinase inhibitor .
- Implications : The benzofuro core’s oxygen atom may alter electron distribution, affecting target selectivity compared to the pyrrolo core .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-pyrrolopyrimidinone, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves cyclization of precursor amines or thioethers under acidic/basic conditions (e.g., POCl₃ for chlorination, followed by nucleophilic substitution with 4-methylbenzylthiol) . Key steps include:
- Core formation : Cyclization of substituted pyrrole-pyrimidine intermediates at 80–110°C in polar aprotic solvents (DMF, DMSO) .
- Thioether substitution : Reactivity of the C2-position with 4-methylbenzylthiol under inert atmosphere (N₂/Ar) with bases like K₂CO₃ .
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., δ 4.52 ppm for -SCH₂- protons, δ 2.35 ppm for methyl groups) .
- HRMS : Verify molecular ion [M+H]⁺ (e.g., m/z ~471.1234 for analogs) .
- FT-IR : Identify key stretches (C=O at ~1675 cm⁻¹, S=O at ~1240 cm⁻¹ in oxidized derivatives) .
Advanced Research Questions
Q. How does regioselectivity in substitution reactions impact the synthesis of pyrrolopyrimidine derivatives?
- Methodology :
- Electronic effects : Electron-withdrawing groups (e.g., nitro, chloro) at C7 increase reactivity at C2 for thioether formation, as seen in related 4-nitrophenyl analogs .
- Steric hindrance : Bulky 3-propyl and 7-phenyl groups may reduce substitution efficiency at adjacent positions, requiring optimized solvent systems (e.g., DMF with catalytic DMAP) .
- Kinetic vs. thermodynamic control : Varying reaction times (2–24 hours) and temperatures (RT vs. reflux) to isolate intermediates .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodology :
- SAR analysis : Compare IC₅₀ values of analogs (e.g., 4-fluorobenzyl vs. 4-methylbenzyl thioethers) using enzyme inhibition assays (e.g., kinase or phosphatase targets) .
- Computational docking : Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina to rationalize potency differences .
- Meta-analysis : Aggregate data from analogs (e.g., trifluoromethyl or bromo-substituted derivatives) to identify trends in logP vs. bioavailability .
Q. How can synthetic yields be improved for scale-up while minimizing side reactions?
- Methodology :
- Flow chemistry : Continuous reactors reduce reaction times and improve heat transfer for exothermic steps (e.g., cyclization) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .
- In situ monitoring : Use Raman spectroscopy or HPLC to track intermediate formation and optimize reaction quenching .
Q. What advanced techniques assess metabolic stability and degradation pathways?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS (e.g., oxidation of thioether to sulfoxide/sulfone) .
- Isotope labeling : Synthesize ¹⁴C-labeled analogs for mass balance studies to track excretion and bioaccumulation .
- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates and recombinant enzymes .
Methodological Tables
Table 1 : Key Synthetic Parameters for Pyrrolopyrimidine Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, DMF, 110°C, 5h | 82–90 | |
| Thioether Substitution | K₂CO₃, DMF, 4-methylbenzylthiol, 80°C, 12h | 65–75 | |
| Purification | Silica chromatography (EtOAc/Hexane) | 95% purity |
Table 2 : Spectroscopic Benchmarks for Structural Validation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (pyrrole-H), δ 4.52 (-SCH₂-) | |
| HRMS | [M+H]⁺ m/z 471.1234 (calc. 471.1238) | |
| FT-IR | 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (S=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
